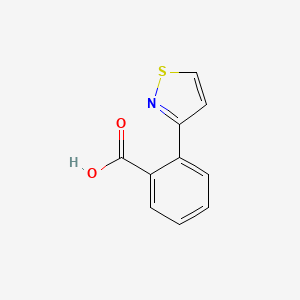

2-(1,2-Thiazol-3-yl)benzoic acid

Description

2-(1,2-Thiazol-3-yl)benzoic acid is a heterocyclic compound combining a benzoic acid backbone with a 1,2-thiazole ring. The 1,2-thiazole moiety features sulfur at position 1 and nitrogen at position 2, distinguishing it from the more common 1,3-thiazole isomers.

Properties

Molecular Formula |

C10H7NO2S |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

2-(1,2-thiazol-3-yl)benzoic acid |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-4-2-1-3-7(8)9-5-6-14-11-9/h1-6H,(H,12,13) |

InChI Key |

MEEWBLOGLIJCMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NSC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Thiazol-3-yl)benzoic acid typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzenethiol with α-haloketones can yield thiazole derivatives, which can then be further functionalized to introduce the benzoic acid group .

Industrial Production Methods

Industrial production of 2-(1,2-Thiazol-3-yl)benzoic acid may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Thiazol-3-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiazole ring or the benzoic acid group, leading to the formation of different reduced products.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the benzoic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or benzoic acid moieties .

Scientific Research Applications

2-(1,2-Thiazol-3-yl)benzoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,2-Thiazol-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The benzoic acid moiety can also contribute to the compound’s activity by interacting with different biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among similar compounds include:

- Substituent position : The substitution pattern on the thiazole ring (e.g., 1,2- vs. 1,3-thiazole) alters molecular geometry and electronic distribution.

- Functional groups : Oxo, sulfanyl, and methyl groups influence solubility, reactivity, and bioactivity.

- Backbone modifications : Replacement of benzoic acid with acetic acid (e.g., in 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid) affects acidity and binding interactions .

Physical and Chemical Properties

Notes:

- Methyl substituents (e.g., in 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid) enhance lipophilicity, which may influence membrane permeability .

- The oxo group in 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid introduces hydrogen-bonding capacity, correlating with reported antimicrobial activity in esters and amides .

Research Findings and Implications

- Structural insights : X-ray crystallography (via SHELX software ) and computational modeling (e.g., WinGX ) are critical for elucidating the conformational preferences of thiazole-benzoic acid hybrids.

- Commercial availability : 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid is priced at JPY 62,500/g (97% purity), reflecting its niche research applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.